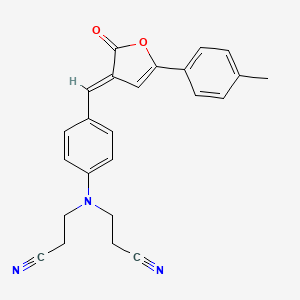

Propanenitrile, 3,3'-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-

Description

The compound "Propanenitrile, 3,3'-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-" features a propanenitrile backbone with bis-imino groups (-N=CH-) bridging a central phenyl ring. The phenyl ring is substituted with an (E)-configured furanylidene-methyl group, where the furan moiety is functionalized with a 2-oxo group and a 4-methylphenyl substituent.

Properties

CAS No. |

89080-20-6 |

|---|---|

Molecular Formula |

C24H21N3O2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |

InChI |

InChI=1S/C24H21N3O2/c1-18-4-8-20(9-5-18)23-17-21(24(28)29-23)16-19-6-10-22(11-7-19)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b21-16+ |

InChI Key |

WYOFYCDFIQDSTK-LTGZKZEYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Attachment of the cyanoethyl group: This can be done through a nucleophilic substitution reaction, where the cyanoethyl group is introduced using a suitable cyanoethylating agent.

Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.

Major Products

Oxidation: Products may include furanones and other oxygenated derivatives.

Reduction: Products may include primary amines and other reduced forms.

Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Findings

Electronic and Photophysical Properties The target compound’s furanylidene-methyl group introduces a rigid, conjugated system, which may enhance fluorescence or nonlinear optical activity compared to non-aromatic analogues like Cyanazine . Quinazolinone derivatives (e.g., ) exhibit strong bioactivity due to nitrogen-rich heterocycles, whereas the target’s furan-based structure may prioritize material science applications .

Solubility and Reactivity

- Pyridinylmethyl-substituted propanenitriles (CAS 155929-11-6) display higher polarity and solubility in polar solvents compared to the target’s hydrophobic 4-methylphenyl group .

- Fluorinated derivatives () exhibit enhanced metabolic stability and lipophilicity, critical for agrochemicals, but lack the target’s π-conjugation .

Toxicity and Environmental Impact

- Cyanazine’s triazine core contributes to environmental persistence and toxicity, leading to its ban . The target compound’s furan and nitrile groups may pose different environmental risks, necessitating further study.

Synthetic Pathways highlights the use of o-aminophenol and diamines to form benzoxazole/imidazole derivatives, suggesting the target compound could be synthesized via similar Schiff base reactions . Patent compounds () employ advanced fluorination and cyclization techniques, indicating divergent synthetic routes for specialized applications .

Biological Activity

Propanenitrile, 3,3'-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a furan ring and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 399.4 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.4 g/mol |

| CAS Number | 89080-20-6 |

The biological activity of Propanenitrile is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular pathways, influencing processes such as apoptosis and cell cycle regulation. The compound may also exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research has indicated that Propanenitrile may possess significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In tests involving breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

These findings indicate the potential for Propanenitrile to be developed into an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the effects of Propanenitrile on human cancer cells. The results showed significant apoptosis induction in treated cells compared to controls, highlighting its potential as an anticancer drug candidate .

- Antimicrobial Efficacy Assessment : Another investigation published in Antibiotics journal assessed the antimicrobial efficacy of Propanenitrile against various pathogens. The study concluded that the compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.